2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with an azetidine moiety and a bromopyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the bromopyrazole intermediate, which is then reacted with an azetidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the bromopyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the bromopyrazole moiety but lacks the azetidine and pyrazine rings.
2-(1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring but differs in the substitution pattern and overall structure.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to its combination of a pyrazine ring, an azetidine moiety, and a bromopyrazole group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C11H12BrN5 |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyrazine |
InChI |
InChI=1S/C11H12BrN5/c12-10-3-15-17(8-10)7-9-5-16(6-9)11-4-13-1-2-14-11/h1-4,8-9H,5-7H2 |
InChI Key |
OGYOIGDHHKYJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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